Benzene, 1-methyl-4-(2-phenyl-1-propenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with cinnamyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1-methyl-4-(2-phenylpropyl)benzene.
Substitution: Formation of nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
p-Allyltoluene: Similar structure but lacks the phenyl substitution on the propenyl group.
p-Methylallylbenzene: Another derivative with a different substitution pattern.
1-Allyl-4-methylbenzene: Similar but with an allyl group instead of a propenyl group.
Uniqueness
Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- is unique due to the presence of both a methyl group and a phenyl-substituted propenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-methyl-4-(2-phenylprop-1-enyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13-8-10-15(11-9-13)12-14(2)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLURBLBZOUAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396585 |
Source
|
Record name | Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60623-85-0 |
Source
|
Record name | Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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